molecular formula C20H15Cl2NO3 B12589475 N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide CAS No. 648925-43-3

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12589475
CAS No.: 648925-43-3
M. Wt: 388.2 g/mol
InChI Key: HQSZBJYKBJDSRQ-UHFFFAOYSA-N
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Description

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is a synthetic salicylamide derivative of significant interest in infectious disease research. This compound belongs to a class of molecules known for their potent biological activities, particularly in virology and bacteriology. Its core structure is closely related to niclosamide, an anthelmintic drug with broad-spectrum antiviral and antimicrobial properties, making it a valuable scaffold for drug discovery and repurposing studies. Preliminary investigations into analogous salicylamide derivatives have demonstrated promising dual mechanisms of action against Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. Related compounds have been shown to not only suppress viral replication but also inhibit RSV-induced activation of key immune transcription factors IRF3 and NF-κB. This dual action can lead to a reduction in the production of pro-inflammatory cytokines and chemokines, addressing both the viral infection and the detrimental hyperinflammatory response in the host . Furthermore, research on similar niclosamide-based structures indicates potential for synergizing with last-resort antibiotics like colistin against resistant Gram-negative bacteria, positioning them as promising adjuvants in the fight against antimicrobial resistance . This product is intended for research purposes such as mechanism of action studies, structure-activity relationship (SAR) exploration, and as a lead compound in the development of novel anti-infective agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

648925-43-3

Molecular Formula

C20H15Cl2NO3

Molecular Weight

388.2 g/mol

IUPAC Name

5-chloro-N-(5-chloro-2-phenylmethoxyphenyl)-2-hydroxybenzamide

InChI

InChI=1S/C20H15Cl2NO3/c21-14-6-8-18(24)16(10-14)20(25)23-17-11-15(22)7-9-19(17)26-12-13-4-2-1-3-5-13/h1-11,24H,12H2,(H,23,25)

InChI Key

HQSZBJYKBJDSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Benzyloxy Group

  • Reagents : 5-chloro-2-hydroxybenzoic acid and benzyl alcohol.
  • Conditions : The reaction is conducted in the presence of a catalyst such as sulfuric acid or through DCC-mediated esterification in dry dimethylformamide (DMF).
  • Outcome : This step results in the formation of a benzyloxy-substituted intermediate.

Step 2: Amide Bond Formation

  • Reagents : The benzyloxy intermediate from Step 1 and an amine (e.g., an aromatic amine).
  • Conditions : The reaction is typically performed under reflux conditions with the use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
  • Outcome : This step yields the desired amide product.

Step 3: Final Modifications

  • Reagents : Depending on the specific synthetic route, further modifications may involve additional chlorination or hydroxylation.
  • Conditions : These reactions may require specific solvents and controlled temperatures to ensure high yields.
  • Outcome : The final product is purified through recrystallization or chromatography techniques.

The following table summarizes various reported yields from different synthetic routes for N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide:

Methodology Description Yield (%) Reference
DCC-mediated esterification 85
Direct amide coupling with EDC/HOBt 78
Hydrolysis followed by amide formation 82

The preparation methods for this compound reveal several viable synthetic pathways that can be optimized for yield and purity. The choice of reagents and conditions plays a critical role in determining the efficiency of each step.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding two primary products:

Reaction Conditions Products Mechanism
Acidic (e.g., HCl, H₂SO₄)5-chloro-2-hydroxybenzoic acid + 2-(benzyloxy)-5-chloroanilineProtonation of carbonyl oxygen, nucleophilic attack by water
Basic (e.g., NaOH, KOH)Sodium/potassium salt of 5-chloro-2-hydroxybenzoic acid + corresponding amineDeprotonation, hydroxide ion nucleophilic attack

Key Findings :

  • Hydrolysis rates depend on pH and temperature, with optimal cleavage observed at elevated temperatures (80–100°C) .

  • The benzyloxy group remains stable under these conditions, avoiding premature deprotection .

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group participates in esterification and etherification reactions:

Esterification

Reagent Conditions Product Yield
Acetic anhydridePyridine, 60°C, 4 hrsAcetylated derivative (O-acetyl)85–90%
Benzoyl chlorideDCM, DMAP, RTBenzoylated derivative (O-benzoyl)78%

Etherification

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 80°CMethoxy derivative70%
Benzyl bromideNaH, THF, 0°C→RTBenzyl-protected derivative65%

Key Findings :

  • Etherification preserves the hydroxyl group’s hydrogen-bonding capacity, critical for biological interactions .

  • Steric hindrance from the benzyloxy group reduces reaction rates compared to simpler salicylamides .

Nucleophilic Substitution at Chlorine Sites

The chlorine atoms at positions 5 (benzamide) and 5' (phenyl ring) undergo substitution with nucleophiles:

Nucleophile Conditions Product Reference
Ammonia (NH₃)Cu catalyst, 120°C, 12 hrs5-amino-substituted derivative
Sodium methoxideDMSO, 80°C, 6 hrs5-methoxy derivative
ThiophenolK₂CO₃, DMF, 100°C5-phenylthio derivative

Key Findings :

  • Electron-withdrawing groups (e.g., trifluoromethyl) on the phenyl ring enhance electrophilicity at chlorine sites .

  • Substitution at the 5-position (benzamide) is faster than at the 5'-position due to reduced steric hindrance .

Oxidation Reactions

The hydroxyl group and benzyloxy moiety are susceptible to oxidation:

Oxidizing Agent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄, 60°CQuinone derivativePartial decomposition
DDQDCM, RT, 12 hrsOxidized benzyloxy to ketoneLow yield (≤30%)

Key Findings :

  • Over-oxidation is common due to the compound’s electron-rich aromatic system .

  • Controlled oxidation requires protecting groups to isolate reactive sites .

Reduction Reactions

Selective reduction of functional groups has been explored:

Reducing Agent Conditions Product Application
H₂/Pd-CEtOH, 40 psi, 24 hrsDebenzylated amine derivativeIntermediate for further synthesis
NaBH₄MeOH, RTReduced amide to secondary amine (minor pathway)Limited utility

Key Findings :

  • Catalytic hydrogenation cleaves the benzyloxy group selectively without affecting chlorine substituents .

  • Direct amide reduction is inefficient, requiring specialized reagents like LiAlH₄ for significant conversion .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound undergoes:

  • C–Cl bond homolysis : Generates aryl radicals, leading to dimerization or cross-coupling products .

  • Hydroxyl group dehydrogenation : Forms transient quinone intermediates .

Scientific Research Applications

Structural Features

Feature Description
Benzyloxy Group Enhances lipophilicity and binding affinity
Chlorine Atoms Increases biological activity
Hydroxyl Group Participates in various chemical reactions
Amide Bond Susceptible to hydrolysis

Interaction Studies

Studies have demonstrated that N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide interacts with proteins involved in the Wnt signaling pathway. For instance, it may inhibit Dishevelled proteins, which are key mediators in this pathway. Techniques such as surface plasmon resonance and fluorescence resonance energy transfer are often employed to elucidate the binding affinities and kinetics between this compound and target proteins.

Anticancer Activity

The compound has shown promise as a potential anticancer agent due to its ability to modulate the Wnt signaling pathway. Several studies have explored its efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial activity. Its structural analogs have been tested against mycobacterial, bacterial, and fungal strains, showing comparable or enhanced activity compared to standard antibiotics such as isoniazid and ciprofloxacin .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : In a study evaluating the effects of this compound on HepG2 liver cancer cells, researchers reported significant apoptosis induction via reactive oxygen species regulation .
  • Antimicrobial Screening : A series of derivatives based on the compound were screened for their antimicrobial properties against various pathogens. Results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for new therapeutic agents .
  • Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's interaction with the Wnt signaling pathway could be leveraged to develop targeted therapies for cancers associated with Wnt dysregulation .

Mechanism of Action

The mechanism of action of N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and biological activities of analogs compared to the target compound:

Compound Name Substituents (R1, R2) Molecular Weight Key Functional Groups Biological Activity (IC50, SI) Reference
Target Compound R1: 2-Benzyloxy-5-chlorophenyl ~408.27 (calc.) Benzyloxy, Cl, hydroxy N/A N/A
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide (Compound 15) R1: 4-Amino-2-chlorophenyl ~392.83 Amino, Cl, hydroxy IC50 = 0.27 μM; SI > 100
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide R1: 4-Methanesulfonylphenyl 325.77 Methanesulfonyl, Cl, hydroxy N/A
5-Chloro-2-methoxy-N-phenethylbenzamide R1: Phenethyl; R2: Methoxy ~304.78 Methoxy, Cl N/A
N-[4-(Benzo[1,2,5]thiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide R1: Benzothiadiazole-O- ~452.29 Benzothiadiazole, Cl, hydroxy N/A
5-Chloro-2-hydroxy-N-phenylbenzamide R1: Phenyl ~247.68 Phenyl, Cl, hydroxy N/A

Toxicity and Pharmacokinetics

  • Reduced Cytotoxicity: The amino substituent in Compound 15 lowers cytotoxicity (CC50 = 156.8 μM) compared to niclosamide.
  • In Vivo Tolerability : Compound 15 shows a maximum tolerated dose (MTD) of 150 mg/kg in hamsters, suggesting favorable safety profiles for halogenated benzamides with polar substituents .

Electronic and Steric Effects

  • Steric Bulk : The benzothiadiazole moiety in N-[4-(benzo[1,2,5]thiadiazol-5-yloxy)-3-chlorophenyl]-5-chloro-2-hydroxybenzamide introduces steric hindrance, which may limit membrane permeability compared to the target compound’s benzyloxy group .

Key Research Findings and Trends

Substituent Optimization: Amino and methanesulfonyl groups improve antiviral activity and selectivity, while methoxy or benzyloxy groups balance lipophilicity and solubility .

Heterocyclic Modifications : Benzothiadiazole and benzoxazole derivatives (e.g., ) show divergent biological profiles, emphasizing the role of heterocycles in target engagement .

Toxicity Reduction: Polar substituents (e.g., amino, hydroxy) correlate with lower cytotoxicity, whereas lipophilic groups (e.g., benzyloxy) may require structural tweaks for optimal pharmacokinetics .

Biological Activity

N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H14Cl2N2O3
  • Molecular Weight : 341.19 g/mol
  • IUPAC Name : this compound

This compound features a benzyloxy group, two chlorine atoms, and a hydroxyl group, contributing to its lipophilicity and biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including:

  • Mycobacterium tuberculosis
  • Staphylococcus aureus
  • Escherichia coli

The compound's mechanism involves the inhibition of cell wall synthesis and disruption of membrane integrity, leading to bacterial cell death .

Antifungal Activity

Additionally, the compound has shown promising antifungal activity. It has been tested against strains such as Candida albicans and Aspergillus niger, with results indicating that it can inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as Caco-2 and HCT-116 by arresting the cell cycle at the G2/M phase. This effect is attributed to the compound's ability to inhibit key oncogenic signaling pathways, including the erbB-2 receptor and histone deacetylases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely related to its structural components. The presence of halogen substituents enhances lipophilicity and binding affinity to biological targets. Research indicates that modifications to the benzyloxy group can significantly affect the compound's potency against microbial and cancer cell lines .

Case Study 1: Antimycobacterial Activity

A study evaluated a series of salicylanilide derivatives, including this compound, for their antimycobacterial activity. The results showed that this compound exhibited comparable efficacy to standard treatments like isoniazid, suggesting its potential as an alternative therapeutic agent against tuberculosis .

Case Study 2: Anticancer Efficacy

In another study focusing on colon cancer cells, this compound was found to effectively inhibit cell proliferation and induce apoptosis in vitro. The study highlighted its ability to modulate apoptotic pathways, making it a candidate for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 5-chloro-2-hydroxybenzamide as the core scaffold. Protect the hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to prevent undesired side reactions .
  • Step 2 : Couple the protected intermediate with 2-(benzyloxy)-5-chlorophenylamine via amide bond formation. Use coupling agents like EDCI/HOBt or DCC in anhydrous dichloromethane .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 eq of coupling agent) and temperature (0–25°C) to minimize byproducts .
    • Validation : Confirm purity (>95%) via LC-MS and NMR (¹H/¹³C) .

Q. How can crystallographic data for this compound be obtained and validated?

  • Procedure :

  • Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer. Solve structures using SHELXT (direct methods) and refine with SHELXL (full-matrix least squares) .
  • Validate geometry with PLATON (checking for voids, symmetry errors) and CCDC Mercury (visualizing hydrogen bonds, π-π interactions) .
    • Key Metrics : Report R-factor (<0.05), displacement parameters, and H-bond distances (e.g., O–H···O: 1.8–2.2 Å) .

Advanced Research Questions

Q. What structural features of this compound contribute to its biological activity, and how can structure-activity relationships (SAR) be explored?

  • Critical Features :

  • Hydroxybenzamide core : Essential for hydrogen bonding with target proteins (e.g., adenovirus DNA polymerase) .
  • Benzyloxy group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
  • Chlorine substituents : Stabilize aromatic stacking and resist metabolic oxidation .
    • SAR Strategies :
  • Synthesize analogues with substituent variations (e.g., replacing benzyloxy with methoxy or nitro groups).
  • Test antiviral potency (IC₅₀) in HAdV-infected cell lines (e.g., A549) and compare selectivity indices (CC₅₀/IC₅₀) .
    • Data Example :
CompoundIC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
Lead0.27156.8580
Analog 60.45>100>222
Source: Adapted from Xu et al. (2020)

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be resolved?

  • Troubleshooting :

  • Assay Consistency : Use standardized protocols (e.g., fixed cell density, virus titer) across replicates. Include positive controls (e.g., niclosamide) .
  • Cytotoxicity Confounders : Measure lactate dehydrogenase (LDH) release to differentiate antiviral effects from cell death .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05) .

Q. What mechanistic insights exist for this compound’s inhibition of viral replication?

  • Proposed Mechanisms :

  • Early-stage inhibitors (e.g., Compound 6): Block HAdV DNA replication by binding to viral polymerase (confirmed via qPCR quantification of viral DNA) .
  • Late-stage inhibitors (e.g., Compound 47): Disrupt virion assembly or capsid maturation (observed via TEM imaging of incomplete particles) .
    • Experimental Validation :
  • Conduct time-of-addition assays to pinpoint the inhibitory phase .
  • Use surface plasmon resonance (SPR) to measure binding affinity to purified viral proteins .

Methodological Challenges

Q. How can solubility issues in aqueous buffers be addressed during in vitro testing?

  • Strategies :

  • Use co-solvents (e.g., DMSO ≤0.1% v/v) or solubilizing agents (e.g., cyclodextrins) .
  • Prepare stock solutions in DMSO and dilute in culture media with 1% FBS to prevent precipitation .

Q. What computational tools are suitable for predicting binding modes of this compound?

  • Tools :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide (PDB: 6G9F for HAdV polymerase) .
  • MD Simulations : GROMACS (50 ns runs to assess stability of ligand-protein complexes) .

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